Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a piperidine ring, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-((4-Carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate
- 1-(2-(3-((4-carbamoylpiperidin-1-yl)methyl)-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate
Uniqueness
Ethyl 4-(3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C32H41N5O6S |
---|---|
Molecular Weight |
623.8 g/mol |
IUPAC Name |
ethyl 4-[3-[3-(4-carbamoylpiperidin-1-yl)propyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C32H41N5O6S/c1-3-20-43-26-12-8-24(9-13-26)34-28(38)21-27-30(40)37(25-10-6-23(7-11-25)31(41)42-4-2)32(44)36(27)17-5-16-35-18-14-22(15-19-35)29(33)39/h6-13,22,27H,3-5,14-21H2,1-2H3,(H2,33,39)(H,34,38) |
InChI Key |
LENCEFCQRSFUSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)C(=O)OCC |
Origin of Product |
United States |
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